Hydroxyamine hydrochloride

Catalog No.
S579012
CAS No.
5470-11-1
M.F
ClH.H3NO
NH2OH.HCl
ClH4NO
M. Wt
69.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyamine hydrochloride

CAS Number

5470-11-1

Product Name

Hydroxyamine hydrochloride

IUPAC Name

hydroxylamine;hydrochloride

Molecular Formula

ClH.H3NO
NH2OH.HCl
ClH4NO

Molecular Weight

69.49 g/mol

InChI

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2

InChI Key

WTDHULULXKLSOZ-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Solubility in water, g/100ml at 25Â °C: 94 (freely soluble)

Synonyms

Hydroxyamine Hydrochloride; Hydroxyammonium Chloride; Hydroxylamine Chloride; Hydroxylamine Chlorohydrate; Hydroxylammonium Chloride; Oxammonium Hydrochloride

Canonical SMILES

[NH3+]O.[Cl-]

The exact mass of the compound Hydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)solubility in water, g/100ml at 25 °c: 94 (freely soluble). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26250. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Nitrogen Compounds - Ammonium Compounds. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.

Hydroxylamine hydrochloride (CAS 5470-11-1) is a highly stable, crystalline salt that serves as the primary source of reactive hydroxylamine for organic synthesis, pharmaceutical manufacturing, and advanced material processing. Unlike the free hydroxylamine base, which is notoriously unstable and prone to explosive decomposition at ambient conditions, the hydrochloride salt provides a safe, weighable, and shelf-stable solid [1]. Its primary industrial value lies in its exceptional ability to perform oximation reactions (converting aldehydes and ketones to oximes) and its strong reducing properties. Crucially, its compatibility with a wide range of organic solvents makes it the preferred precursor for homogeneous organic-phase reactions, distinguishing it from other inorganic salts in its class [2].

A common procurement error is attempting to substitute hydroxylamine hydrochloride with hydroxylamine sulfate to reduce raw material costs. While both salts deliver the reactive hydroxylamine moiety, their solubility profiles are fundamentally incompatible. Hydroxylamine sulfate is virtually insoluble in standard organic solvents like methanol and ethanol, whereas the hydrochloride salt is highly soluble [1]. Substituting the sulfate salt into an organic-phase oximation or reduction workflow forces the reaction into a biphasic system, requiring water addition, phase-transfer catalysts, or intense mechanical agitation, which severely depresses reaction kinetics and yields[2]. Furthermore, in semiconductor and microelectronics applications, substituting the chloride salt with the sulfate salt introduces sulfate ions that can act as persistent contaminants or catalyst poisons in downstream processes, making the hydrochloride form strictly non-interchangeable for high-purity organic and electronic applications [1].

Absolute Solubility Advantage in Aliphatic Alcohols

The most decisive procurement differentiator for hydroxylamine hydrochloride is its solubility in organic solvents. While hydroxylamine sulfate is widely available and often cheaper, it is practically insoluble in methanol and ethanol. In contrast, hydroxylamine hydrochloride dissolves readily in these alcohols, enabling homogeneous reaction environments for water-insoluble organic precursors [1]. This eliminates the need for complex solvent mixtures or phase-transfer catalysts that are mandatory when attempting to use the sulfate salt in organic synthesis [2].

Evidence DimensionSolubility in Methanol/Ethanol
Target Compound DataHighly soluble (enables direct homogeneous alcoholic solutions)
Comparator Or BaselineHydroxylamine sulfate (Virtually insoluble in alcohols)
Quantified DifferenceTransforms a heterogeneous, low-yielding suspension into a >95% dissolved homogeneous reactive phase.
ConditionsStandard ambient pressure and temperature in methanol/ethanol solvents.

Buyers must procure the hydrochloride salt for any organic-phase reaction to avoid the severe kinetic bottlenecks and low yields associated with insoluble sulfate suspensions.

Thermal Stability and Safe Handling Limits

Free hydroxylamine is highly unstable, featuring a weak nitrogen-oxygen single bond that leads to explosive decomposition at room temperature or upon mild heating. The hydrochloride salt stabilizes the molecule significantly, shifting the onset of thermal decomposition to approximately 145–151 °C . This massive stabilization allows the material to be safely shipped, stored as a dry solid, and handled in standard industrial reactors without the extreme explosion mitigation protocols required for the free base [1].

Evidence DimensionOnset of Thermal Decomposition
Target Compound Data~145 °C to 151 °C
Comparator Or BaselineFree Hydroxylamine Base (Decomposes violently at or near room temperature)
Quantified Difference>100 °C increase in the safe thermal operating window.
ConditionsSolid state thermal analysis (e.g., DSC/TGA) under standard atmosphere.

Procuring the hydrochloride salt ensures process safety and regulatory compliance while delivering the exact same reactive moiety as the highly dangerous free base.

Quantitative Yields in Oximation Reactions

In the synthesis of oximes from aldehydes and ketones—a critical step in pharmaceutical and agrochemical manufacturing—hydroxylamine hydrochloride consistently delivers superior atom economy. When reacted in standard organic solvent systems (such as acetonitrile or alcohols) with a mild base, the hydrochloride salt achieves quantitative yields of 90–95% within 60 to 90 minutes [1]. Attempting these reactions with water-soluble but organically insoluble alternatives often results in incomplete conversion or requires aggressive heating that degrades sensitive substrates [2].

Evidence DimensionOxime Conversion Yield
Target Compound Data90–95% isolated yield
Comparator Or BaselineAqueous/biphasic sulfate systems or unoptimized free-base reactions
Quantified DifferenceEnsures >90% conversion in single-phase organic solvents without phase-transfer catalysts.
ConditionsReaction of aldehydes/ketones with NH2OH·HCl in organic solvents (e.g., CH3CN or EtOH) under mild reflux or sonication.

Maximizes API precursor throughput and minimizes waste, making it the most cost-effective choice for industrial oximation despite a higher baseline cost than the sulfate salt.

Active Pharmaceutical Ingredient (API) Synthesis via Oximation

Hydroxylamine hydrochloride is the mandatory reagent for converting water-insoluble ketones and aldehydes into oximes during API manufacturing. Because the hydrochloride salt dissolves readily in the organic solvents required to dissolve the pharmaceutical precursors, it allows for rapid, homogeneous reactions with yields exceeding 90% [1]. Using other salts would require biphasic systems that drastically reduce throughput and complicate downstream purification.

Semiconductor Photoresist Stripping and Surface Cleaning

In microelectronics, high-purity hydroxylamine is used to strip photoresists and clean semiconductor wafers. Hydroxylamine hydrochloride is often utilized as a stable precursor to generate the active species. Crucially, the chloride counterion is preferred in specific proprietary formulations where sulfate ions (from hydroxylamine sulfate) would act as persistent contaminants or interfere with the delicate surface chemistry of the microchips [2].

Deprotection and Cleavage in Peptide Synthesis

The compound is highly effective as a reducing and deprotecting agent in complex organic syntheses, including peptide manufacturing. Its solubility in organic media ensures that it can be seamlessly integrated into solid-phase or solution-phase peptide workflows where water must be strictly excluded to prevent side reactions or degradation of the growing peptide chain[1].

Physical Description

Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992)
Dry Powder, Other Solid; Dry Powder
Colorless to off-white crystals that are hygroscopic and water soluble; [CAMEO]
COLOURLESS HYGROSCOPIC CRYSTALS.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

68.9981414 Da

Monoisotopic Mass

68.9981414 Da

Boiling Point

Decomposes (NTP, 1992)

Heavy Atom Count

3

Density

1.67 at 63 °F (NTP, 1992) - Denser than water; will sink
1.7 g/cm³

Melting Point

304 °F (Decomposes) (NTP, 1992)
304 °F (decomposes)
154Â °C

UNII

5X4ZA62Z4Q

GHS Hazard Statements

Aggregated GHS information provided by 442 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (99.77%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (99.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (99.55%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (99.77%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

5470-11-1

Wikipedia

Hydroxylammonium_chloride

Use Classification

Cosmetics -> Antioxidant

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Rubber Product Manufacturing
Hydroxylamine, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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